Cotton blue
Overview
Description
“Cotton Blue” can refer to two different substances. One is a disease affecting cotton plants, also known as cotton leafroll disease, which is caused by the Cotton leafroll dwarf virus . The other is Lactophenol Cotton Blue (LCB), a mixture of methyl blue, a histological stain, and lactophenol (a solution of phenol, lactic acid, and glycerol in water). It is used in wet-mount preparations for visualization of fungal structures, especially in medical mycology .
Synthesis Analysis
Lactophenol Cotton Blue (LCB) is prepared by dissolving cotton blue in distilled water and leaving it to rest overnight. On the second day, phenol crystals are added to lactic acid in a glass beaker and stirred until the crystals dissolve. Glycerol is then added, and the Cotton blue and the distilled water are filtered into the phenol + glycerol + lactic acid solution and mixed .
Chemical Reactions Analysis
Cotton fiber development reflects a continuous change in secondary cell wall composition and cellulose rearrangement . The Lactophenol Cotton Blue solution acts as a mounting solution as well as a staining agent. The stain will give the fungi a blue-colored appearance of the fungal spores and structures, such as hyphae .
Physical And Chemical Properties Analysis
Cotton fiber has various physical properties, including color, tensile strength, elongation at break, specific gravity, and moisture regain . The chemical properties of cotton include its reaction to heat, sunlight, and age, as well as its acid-free nature .
Scientific Research Applications
Biodegradation of Triphenylmethane Dye Cotton Blue
Penicillium ochrochloron demonstrates the capability to decolorize Cotton Blue, a triphenylmethane dye extensively utilized in the textile industry, suggesting an effective method for treating dye-contaminated wastewater. This process results in less toxic by-products, highlighting an environmentally friendly approach to managing synthetic dye pollution (Shedbalkar, Dhanve, & Jadhav, 2008).
Water Footprint of Cotton Consumption
The global cotton industry significantly impacts water resources, with the production and processing of cotton products demanding a substantial "water footprint". This includes the consumption of both green (rainwater) and blue (surface and groundwater) water resources, emphasizing the need for sustainable water management practices in cotton-producing countries (Chapagain, Hoekstra, Savenije, & Gautam, 2006).
Use of Cotton Waste for Dye Removal
Cotton stalk, waste, and dust can serve as effective, low-cost adsorbents for removing dyes like methylene blue from aqueous solutions, presenting a sustainable method for wastewater treatment. This research underscores the potential of agricultural by-products in environmental cleanup efforts (Ertaş, Acemioğlu, Alma, & Usta, 2010).
Early Pre-Hispanic Use of Indigo Blue in Peru
Investigations into ancient textiles from Huaca Prieta in Peru have uncovered the world's earliest identified use of indigo blue dye, derived from the Indigofera plant. This discovery, dating back 6000 years, predates the earliest known use of indigo in the Old World, offering fascinating insights into prehistoric dyeing techniques and cultural practices (Splitstoser, Dillehay, Wouters, & Claro, 2016).
Enhancing Dyeing Properties through UV Radiation
UV radiation can improve the dyeing properties of cotton fabric with reactive blue dye, resulting in enhanced colorfastness and strength. This finding suggests that UV treatment could be a valuable pre-dyeing technique to improve the quality and durability of dyed textiles (Bhatti, Adeel, Siddique, & Abbas, 2014).
Safety And Hazards
Future Directions
The future of cotton production includes making it a climate-resilient, agriculturally regenerative, and socially equitable crop . The Cotton 2040 initiative has brought together diverse stakeholders from across the cotton value chain, forging collaboration, and inspiring transformative change, in its mission to create a more ecologically-replenishing, equitable, and just cotton industry .
properties
IUPAC Name |
disodium;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H29N3O9S3.2Na/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPLVIGCWWTHFH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)[O-])C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H27N3Na2O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214360 | |
Record name | Disodium 4-((4-(bis(4-((4-sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark-blue powder; [Hawley] | |
Record name | Methyl blue | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1969 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyl Blue | |
CAS RN |
28983-56-4, 6415-98-1 | |
Record name | Benzenesulfonic acid, [[4-[bis[4-[(sulfophenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 4-((4-(bis(4-((4-sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium [[4-[bis[4-[(sulphonatophenyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Disodium 4-[[4-[bis[4-[(4-sulphonatophenyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.